molecular formula C10H8N2O2 B8810785 Methyl phthalazine-5-carboxylate

Methyl phthalazine-5-carboxylate

Cat. No. B8810785
M. Wt: 188.18 g/mol
InChI Key: JFVIENFPCDLIKI-UHFFFAOYSA-N
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Patent
US07919504B2

Procedure details

To a 50 mL round bottom flask was added methyl phthalazine-5-carboxylate (1.0 g, 5 mmol), lithium hydroxide (0.3 g, 11 mmol), THF (4 mL) and water (4 mL). The resulting solution was stirred for 1 hour at room temperature. After removal of THF, the residue was acidified with 1N HCl until a precipitate was formed. The precipitate was filtered to provide phthalazine-5-carboxylic acid, used directly for next step. LCMS (M+H) 175.1 calc. for C9H7N2O2 175.0. 1H NMR (400 MHz, CDCl3): δ ppm 8.06 (d, J=8.41 Hz, 1H) 8.51-8.56 (d, 1H) 8.71 (d, 1H) 9.64 (s, 2H). Carboxylic acid H not detected.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([O:13]C)=[O:12])[C:5]=2[CH:4]=[N:3][N:2]=1.[OH-].[Li+].C1COCC1>O>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([OH:13])=[O:12])[C:5]=2[CH:4]=[N:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=NN=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of THF
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=NN=CC=2C(=CC=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.